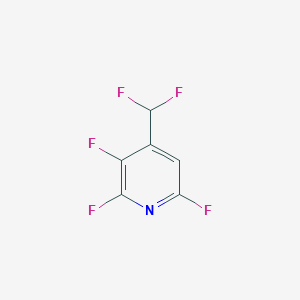

4-(Difluoromethyl)-2,3,6-trifluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)-2,3,6-trifluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-3-1-2(5(9)10)4(8)6(11)12-3/h1,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOPHCULLXILBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)F)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266567 | |

| Record name | 4-(Difluoromethyl)-2,3,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84940-49-8 | |

| Record name | 4-(Difluoromethyl)-2,3,6-trifluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84940-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethyl)-2,3,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms in Difluoromethylation of Pyridines

The direct C–H difluoromethylation of the electron-deficient pyridine (B92270) ring is a challenging transformation. researchgate.netnih.gov Recent advancements have relied on innovative strategies that temporarily alter the electronic nature of the pyridine ring, thereby enabling functionalization that is otherwise difficult to achieve. researchgate.net These methods often proceed through complex mechanistic pathways involving radical species and dearomatized intermediates. nih.govnih.gov

Radical processes have become a cornerstone for the difluoromethylation of heterocycles due to their mild conditions and broad applicability. rsc.org In the context of pyridine functionalization, these reactions typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor. rsc.orgnih.gov One prominent strategy involves the use of oxazino pyridine intermediates, which are formed by the dearomatization of pyridines. nih.gov

The initial radical difluoromethylation of these oxazino pyridine intermediates, which possess a dienamine-like structure, preferentially occurs at the δ-position. This high regioselectivity is attributed to the formation of a more stabilized radical intermediate through resonance. nih.gov Unlike the electrophilic trifluoromethyl radical (•CF3), the difluoromethyl radical is considered to be nucleophilic in nature. nih.gov Mechanistic studies, including light/dark experiments in photoredox catalysis, have shown that product formation is dependent on continuous irradiation, which suggests a radical pathway that does not involve a long chain propagation mechanism. nih.gov The presence of radical intermediates can be confirmed through techniques like ESI-HRMS. nih.gov

While radical pathways are common, transition-metal-catalyzed processes offer an alternative route for difluoromethylation. researchgate.netbeilstein-journals.org Detailed transition state analysis for the direct metal-catalyzed difluoromethylation of pyridines is an area of ongoing research. However, insights can be drawn from related, more extensively studied reactions like trifluoromethylation.

For instance, computational and experimental studies on palladium-catalyzed trifluoromethylation have identified unusual transition states. acs.org One proposed mechanism involves the transmetalation of a Pd(II)-F complex, which proceeds through a transition state that releases difluorocarbene (:CF2). This carbene can then recombine with the metal center. acs.org Such post-transition-state dynamic effects, including bifurcation and roaming, can influence the final product distribution. acs.org Although this analysis pertains to the CF3 group, it highlights the complex, multi-step nature of fluoroalkylation transition states, which may involve intermediates like difluorocarbene. The development of metal-catalyzed difluoromethylation has been slower than trifluoromethylation, partly due to the lower thermal stability of the key CuCHF2 intermediate in copper-catalyzed systems. beilstein-journals.org

A powerful strategy to overcome the inherent inertness and regioselectivity challenges of pyridine functionalization is through temporary dearomatization. researchgate.netuni-muenster.de This approach transiently converts the electron-poor pyridine into an electron-rich, activated intermediate that can readily react with electrophiles or radicals. researchgate.net

Several types of dearomatized intermediates have been successfully employed, including dihydropyridines and, notably, oxazino pyridines. researchgate.netnih.gov Oxazino pyridine intermediates, which are stable and easily accessible, serve as excellent substrates for radical meta-C–H difluoromethylation. nih.govnih.gov After the difluoromethyl group is introduced, a rearomatization step restores the pyridine ring, yielding the meta-functionalized product. researchgate.net This dearomatization-rearomatization sequence provides a redox-neutral and highly versatile pathway for achieving otherwise difficult regioselective functionalization. researchgate.netnih.gov

Understanding the Regioselectivity and Stereoselectivity of Difluoromethylation

Controlling the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the difluoromethyl group on the pyridine ring is critical for its application in areas like drug discovery. Significant progress has been made in governing regioselectivity, while achieving high stereoselectivity remains a formidable challenge. researchgate.netchinesechemsoc.org

Factors Governing Regioselectivity on the Pyridine Ring

The regioselectivity of difluoromethylation on the pyridine ring is primarily governed by the electronic nature of the substrate. researchgate.net Direct functionalization of an unmodified pyridine ring with a radical species often leads to a mixture of isomers. researchgate.net The key to controlling regioselectivity lies in the strategic use of dearomatized intermediates.

A switchable system for meta- and para-difluoromethylation has been developed using oxazino pyridine intermediates. nih.govnih.gov

Meta-Selectivity: Under basic or neutral conditions, the oxazino pyridine intermediate behaves as a nucleophilic dienamine. Radical attack occurs selectively at the electron-rich δ- and β-positions, which correspond to the meta-positions of the original pyridine ring. researchgate.netnih.gov

Para-Selectivity: The regioselectivity can be switched to the para-position by treating the oxazino pyridine intermediate with acid. This in situ transformation generates a pyridinium (B92312) salt. The now electron-deficient ring becomes susceptible to a Minisci-type alkylation, which directs the incoming nucleophilic •CF2H radical to the electrophilic γ-position (para-position). researchgate.netnih.govnih.gov

This strategy allows for precise, tunable control over the site of difluoromethylation, solving the long-standing challenge of accessing meta-difluoromethylated pyridines. nih.govuni-muenster.de

Table 1: Regioselectivity Control in Pyridine Difluoromethylation

| Intermediate | Reaction Conditions | Position of Functionalization | Resulting Product |

| Oxazino Pyridine | Basic / Neutral | δ- and β-positions | meta-Difluoromethyl Pyridine |

| Pyridinium Salt | Acidic | γ-position | para-Difluoromethyl Pyridine |

Current Challenges in Stereoselective Difluoromethylation

While regioselectivity can be effectively controlled, achieving high stereoselectivity in the C-H difluoromethylation of pyridines is a significant and ongoing challenge. chinesechemsoc.orgmdpi.com The creation of a chiral center during the functionalization of a prochiral pyridine requires an asymmetric catalytic system capable of differentiating between two enantiotopic faces of the substrate.

The primary strategy to induce stereoselectivity is through the dearomatization of the pyridine ring, which transforms the flat, aromatic system into a non-planar, three-dimensional structure. mdpi.comchemistryviews.org Current approaches often rely on:

Chiral Catalysts: Transition-metal catalysts paired with chiral ligands are used to control the stereochemical outcome. mdpi.comchemistryviews.org For example, iridium- and copper-based catalysts with chiral ligands like BINAP or Ph-BPE have been employed in the asymmetric dearomatization of pyridinium salts. chemistryviews.orgfigshare.comnih.gov

Chiral Reagents: Another approach involves using reagents that have a built-in chiral auxiliary. For instance, sulfoximines with their strong ability to induce stereoselectivity have been developed as reagents for stereoselective fluoroalkylation. chinesechemsoc.org

Despite these advances, highly enantioselective methods for the direct C-H difluoromethylation of pyridines are scarce. nih.gov The main challenges include the low reactivity of the pyridine scaffold, which often requires activation as a pyridinium salt, and the difficulty in designing catalysts that can effectively control the stereochemistry of the C-CF2H bond formation. mdpi.com

Energetic Considerations and Reaction Kinetics

The energetic landscape and kinetic profile of reactions involving 4-(difluoromethyl)-2,3,6-trifluoropyridine are largely dictated by the electronic properties of the fluorine and difluoromethyl substituents on the pyridine ring. While specific quantitative data such as activation energies for this particular compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from the well-established principles of nucleophilic aromatic substitution (SNAr) on polyfluoroaromatic and polyfluoroheteroaromatic systems.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of multiple fluorine atoms and a difluoromethyl group. Fluorine is the most electronegative element and exerts a strong inductive electron-withdrawing effect (-I). Similarly, the difluoromethyl group (CHF2) is also strongly electron-withdrawing. This extensive electron withdrawal dramatically lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, making it highly susceptible to attack by nucleophiles.

In the context of nucleophilic aromatic substitution, the reaction generally proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atoms plays a crucial role in stabilizing this intermediate, thereby lowering the activation energy of the initial, typically rate-determining, nucleophilic addition step. masterorganicchemistry.comnih.gov

The kinetics of SNAr reactions on polyfluorinated pyridines are generally rapid compared to their chlorinated analogs. acs.org This is a well-documented phenomenon where the typical leaving group ability order is F > Cl > Br > I. nih.gov This order is counterintuitive if only considering carbon-halogen bond strength, as the C-F bond is the strongest in organic chemistry. wikipedia.org However, the rate of reaction is primarily governed by the first step (nucleophilic attack). The exceptional ability of fluorine to stabilize the transition state and the Meisenheimer intermediate through its strong inductive effect outweighs the energy required to break the C-F bond in the subsequent, faster elimination step. masterorganicchemistry.com

Computational studies on fluorinated pyridines have provided deeper insights into their electronic structure and stability. rsc.orgfigshare.com These studies confirm the significant impact of fluorine substitution on the molecular electrostatic potential and frontier molecular orbitals, which correlates with their enhanced reactivity towards nucleophiles. The presence of multiple fluorine atoms creates highly electrophilic carbon centers, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).

While specific kinetic data for this compound is scarce, the reaction conditions reported for the synthesis of structurally related compounds can provide qualitative insights into their reaction kinetics. For instance, the synthesis of various fluorinated and difluoromethylated pyridines often involves specific temperature and time parameters that reflect the kinetic feasibility of the transformations.

| Reaction Type | Reactant(s) | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Fluorination | 3,5-disubstituted pyridines | AgF2 | MeCN | Ambient | 1 | Varies | acs.org |

| N-Difluoromethylation | Pyridines | BrCF2COOEt | - | Varies | Varies | Varies | nih.gov |

| SNAr | Perfluoropyridine, Phenols | Base | - | Varies | Varies | Good | nih.gov |

| Cyclization | α-fluoro-α,β-unsaturated oximes, alkynes | Rh(III) catalyst | - | Varies | Varies | Varies | acs.org |

| SNAr | 2-substituted N-methylpyridinium ions | Piperidine | Methanol | 25 | - | - | nih.gov |

Reactivity and Further Transformations of 4 Difluoromethyl 2,3,6 Trifluoropyridine Analogues

Transformations of the Difluoromethyl Group

The difluoromethyl (CF₂H) group, while often considered a stable bioisostere for other functional groups in medicinal chemistry, possesses a reactive C-H bond and can undergo various transformations to yield a range of derivatives.

Reactions Involving the C-H Bond of the Difluoromethyl Moiety

The C-H bond in the difluoromethyl group is rendered acidic due to the strong electron-withdrawing effect of the two fluorine atoms. This acidity can be harnessed for various chemical modifications.

One fundamental reaction exploiting this acidity is the base-catalyzed hydrogen/deuterium (H/D) exchange. Studies on difluoromethylarenes have shown that in the presence of a strong base such as potassium tert-butoxide (t-BuOK) in a deuterated solvent like DMSO-d₆, the proton of the CF₂H group can be efficiently replaced by a deuterium atom. figshare.com This provides a straightforward method for isotopic labeling, which is valuable in mechanistic studies and metabolic profiling.

More synthetically useful transformations involve the complete deprotonation of the difluoromethyl group to generate a difluoromethyl carbanion (ArCF₂⁻). This is a challenging task due to the potential for instability and side reactions. However, recent research has demonstrated that a combination of a strong base, such as a Brønsted superbase, and a Lewis acid can effectively deprotonate ArCF₂H compounds. acs.org The resulting ArCF₂⁻ species can then be trapped by various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This methodology opens up avenues for the elaboration of the difluoromethyl group into more complex structures.

The table below summarizes the key aspects of reactions involving the C-H bond of the difluoromethyl moiety.

Reactions of the Difluoromethyl C-H Bond

| Reaction Type | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| H/D Exchange | t-BuOK, DMSO-d₆ | Ar-CF₂D | Efficient isotopic labeling. |

| Deprotonation and Electrophilic Trapping | Strong base (e.g., Brønsted superbase), Lewis acid, Electrophile (E⁺) | Ar-CF₂-E | Formation of new C-C or C-heteroatom bonds. |

Derivatization of the Difluoromethyl Group

Beyond reactions involving the C-H bond, the difluoromethyl group itself can be considered a precursor to other functional groups. While direct transformation of the CF₂H group is less common than that of the trifluoromethyl group, certain derivatizations are possible.

The nucleophilic difluoromethyl carbanion (ArCF₂⁻), generated as described in the previous section, represents a versatile intermediate for derivatization. Its reaction with a range of electrophiles allows for the introduction of various substituents at the difluoromethylated position. For example, reaction with aldehydes and ketones yields difluoromethylated carbinols, while reaction with imines provides difluoromethylated amines. acs.org

While not extensively documented for 4-(difluoromethyl)-2,3,6-trifluoropyridine specifically, general methodologies for the conversion of difluoromethyl groups to other functionalities are being explored. These transformations often require harsh conditions but can provide access to valuable derivatives.

The following table provides examples of derivatizations of the difluoromethyl group.

Derivatization of the Difluoromethyl Group via ArCF₂⁻

| Electrophile | Product Type |

|---|---|

| Aldehydes/Ketones | Difluoromethylated carbinols |

| Imines | Difluoromethylated amines |

| Disulfides | Difluoromethyl thioethers |

Reactivity of the Polyfluorinated Pyridine (B92270) Ring

The trifluoropyridine core of this compound is highly electron-deficient due to the cumulative inductive effects of the fluorine atoms and the difluoromethyl group. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack and resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution on Trifluoropyridines

Nucleophilic aromatic substitution (SₙAr) is a hallmark reaction of electron-deficient aromatic and heteroaromatic systems. In the case of polyfluorinated pyridines, the fluorine atoms act as good leaving groups, particularly when positioned at the 2-, 4-, and 6-positions, which are activated by the ring nitrogen.

The high degree of fluorination in this compound makes the pyridine ring highly electrophilic and thus prone to SₙAr reactions. Nucleophiles will preferentially attack the positions most activated by the electron-withdrawing groups. The regioselectivity of these reactions is a subject of ongoing research and is influenced by the nature of the nucleophile and the reaction conditions.

Common nucleophiles used in SₙAr reactions on fluorinated pyridines include alkoxides, thiolates, and amines. These reactions typically proceed under mild conditions and can be used to introduce a wide variety of functional groups onto the pyridine ring.

Hydrogenation of Fluorinated Pyridines to Fluorinated Piperidines

The reduction of the pyridine ring to a piperidine ring is a valuable transformation in medicinal chemistry, as the resulting saturated heterocycles are important scaffolds in many drug molecules. The hydrogenation of fluorinated pyridines to the corresponding fluorinated piperidines presents a synthetic challenge due to the possibility of competitive hydrodefluorination (C-F bond cleavage).

However, recent advances in catalysis have enabled the selective hydrogenation of fluoropyridines. Both homogeneous and heterogeneous catalysts have been developed for this purpose. For instance, rhodium-catalyzed dearomatization–hydrogenation processes have been shown to be effective for the synthesis of all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. rsc.org Heterogeneous catalysts, such as palladium on carbon, have also been employed for the cis-selective hydrogenation of fluoropyridines. nih.gov

These methods allow for the stereocontrolled synthesis of highly substituted fluorinated piperidines, which are valuable building blocks for the development of new pharmaceuticals and agrochemicals.

The table below summarizes the key features of the hydrogenation of fluorinated pyridines.

Hydrogenation of Fluorinated Pyridines

| Catalyst Type | Key Features |

|---|---|

| Homogeneous (e.g., Rhodium-based) | High diastereoselectivity, access to all-cis isomers. rsc.org |

| Heterogeneous (e.g., Palladium on carbon) | Robust, simple procedure, cis-selective. nih.gov |

Other Functionalizations of the Pyridine Core

Besides SₙAr and hydrogenation, other methods for the functionalization of the pyridine core can be envisaged, although their application to heavily fluorinated systems like this compound may require careful optimization.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. clockss.orgsemanticscholar.orgresearchgate.net For pyridine derivatives, various substituents can act as DMGs. However, the high electrophilicity of the trifluoropyridine ring could lead to competitive nucleophilic addition of the organolithium reagent. Therefore, the choice of the base and reaction conditions is crucial for a successful DoM reaction on such a substrate.

The following table lists the chemical compounds mentioned in this article.

Synthetic Utility of Derivatized this compound Analogues

The strategic placement of both a difluoromethyl group and multiple fluorine atoms on a pyridine ring endows analogues of this compound with significant synthetic potential. The highly electron-deficient nature of the pyridine core, resulting from the inductive effects of the fluorine substituents, renders the ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This inherent reactivity allows for the selective replacement of the fluorine atoms, particularly at the 2- and 6-positions, providing a versatile platform for the construction of more complex and functionally diverse molecules. These derivatized analogues serve as valuable intermediates in various fields, including materials science and medicinal chemistry.

A prominent application of derivatized difluoromethyl-pyridine analogues is in the synthesis of advanced materials, such as fluorinated terpyridines. Terpyridines are of significant interest for their ability to form stable complexes with a wide range of metal ions, making them crucial components in supramolecular chemistry, catalysis, and materials science. A synthetic approach has been developed for 2,2′:6′,2″-terpyridines bearing a difluoromethyl group at the 4′-position. researchgate.net This transformation involves the reaction of precursors like lithium 3-polyfluoroalkyl-1,3-ketoenolates with ammonium (B1175870) acetate (B1210297), demonstrating a practical method to incorporate the difluoromethylpyridine core into a larger, functional molecular architecture. researchgate.net The conditions for such syntheses can be optimized to improve the yields of the target terpyridines. researchgate.net

The research findings below illustrate the synthesis of a 4′-difluoromethyl-2,2′:6′,2″-terpyridine, highlighting the utility of a difluoromethyl-pyridine precursor in constructing complex heterocyclic systems.

| Precursor/Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lithium (Z)-4,4-difluoro-1-oxo-1-(pyridin-2-yl)but-3-en-2-olate | Ammonium acetate, Glacial Acetic Acid (AcOH), Reflux | 4′-(Difluoromethyl)-2,2′:6′,2″-terpyridine | ~34% | researchgate.net |

Beyond materials science, the broader class of fluorinated pyridine derivatives, including analogues with difluoromethyl and trifluoromethyl groups, are pivotal building blocks in the agrochemical and pharmaceutical industries. nbinno.comnih.govresearchoutreach.org The introduction of fluorine-containing moieties is a well-established strategy in drug design to modulate molecular properties such as metabolic stability, lipophilicity, and binding affinity. nbinno.com For instance, the 4-trifluoromethyl-substituted pyridine moiety is found in the commercialized agrochemical flonicamid. nih.gov While not identical, the synthetic principles and applications for trifluoromethylpyridines often inform the potential utility of their difluoromethyl counterparts. The difluoromethyl group, in particular, is recognized for its ability to act as a bioisostere of a hydroxyl or thiol group, which can lead to improved biological activity.

Computational Chemistry and Spectroscopic Characterization

Computational Studies on 4-(Difluoromethyl)-2,3,6-trifluoropyridine

Computational chemistry provides deep insights into the intrinsic properties of molecules like this compound, helping to rationalize its behavior and predict its chemical reactivity.

The electronic structure of polyfluorinated pyridines is heavily influenced by the high electronegativity of fluorine. The substitution of hydrogen with fluorine atoms generally leads to a withdrawal of electron density from the aromatic ring, which can decrease its reactivity towards electrophilic substitution. numberanalytics.com In the case of this compound, the cumulative effect of the three ring-fluorine atoms and the difluoromethyl group results in a significantly electron-deficient pyridine (B92270) core.

While the pyridine ring itself is planar, the difluoromethyl group at the 4-position has rotational freedom. The conformational preferences of this group are influenced by steric and electronic interactions with the adjacent ring atoms and fluorine substituents. Molecular dynamics simulations on related fluorinated compounds have been used to explore the physical and chemical properties in different phases. github.io For this compound, computational models would likely predict a preferred orientation of the C-H bond of the difluoromethyl group relative to the plane of the pyridine ring, determined by minimizing steric hindrance and optimizing electrostatic interactions. These simulations can provide a picture of the molecule's dynamic behavior in solution.

Quantum chemical calculations are crucial for elucidating the mechanisms of reactions involving fluorinated pyridines. For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient pyridines, calculations can model the structure and stability of the Meisenheimer complex (the reaction intermediate). The high reactivity of fluoropyridines in SNAr reactions compared to other halopyridines has been noted; for example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.orgnih.gov For this compound, theoretical calculations can help predict which of the fluorine atoms on the ring is most susceptible to nucleophilic attack by comparing the activation energies for the formation of different isomeric intermediates.

Predicting the reactivity and regioselectivity of reactions on polysubstituted pyridines is a complex challenge. The outcome of a reaction is governed by a combination of electronic and steric effects from all substituents. In the case of this compound, the fluorine atoms at positions 2, 3, and 6, along with the difluoromethyl group at position 4, create a unique reactivity map.

Studies on the fluorination of 3,5-disubstituted pyridines have shown that achieving high site selectivity can be difficult. acs.orgnih.gov However, general trends can be predicted. The electron-withdrawing nature of the fluorine atoms and the difluoromethyl group deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. The positions ortho and para to the nitrogen (positions 2, 4, and 6) are generally the most activated for nucleophilic attack. Computational models can be employed to calculate properties like electrostatic potential maps and Fukui functions to predict the most likely sites for nucleophilic or electrophilic attack. For instance, in other substituted pyridines, it has been shown that the more electron-deficient ring is more susceptible to fluorination. acs.orgnih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for the structural elucidation and purity assessment of synthesized compounds like this compound.

NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds. The presence of ¹⁹F, a spin-1/2 nucleus with 100% natural abundance and high gyromagnetic ratio, makes ¹⁹F NMR a particularly informative technique. wikipedia.org

¹H NMR: The proton spectrum of this compound is expected to be relatively simple. The most characteristic signal would be from the proton of the difluoromethyl group (-CHF₂). This proton signal typically appears as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). The chemical shift would be influenced by the electron-withdrawing nature of the two fluorine atoms and the pyridine ring. For comparison, the proton of the difluoromethyl group in 2-bromo-6-(difluoromethyl)pyridine (B1278245) appears as a triplet. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Due to the presence of fluorine, the carbon signals will exhibit splitting due to C-F coupling (JC-F), which can span over one or more bonds. The carbon of the difluoromethyl group is expected to show a large one-bond coupling constant (¹JC-F) and will appear as a triplet. The carbons of the pyridine ring will also show coupling to the attached fluorine atoms and potentially longer-range coupling to other fluorines in the molecule. acs.orgrsc.org The chemical shifts of fluorinated carbons can sometimes be found in the aromatic region of the spectrum. blogspot.com The interpretation of proton-decoupled ¹³C spectra of compounds containing both fluorine and hydrogen can be complex due to strong and long-range fluorine-carbon couplings. magritek.com

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Detailed experimental mass spectrometry data, including specific fragmentation patterns for this compound, is not extensively available in publicly accessible scientific literature. However, based on the principles of mass spectrometry, a theoretical analysis can be proposed.

The molecular formula of this compound is C₆HF₅N. The expected exact mass can be calculated and would be confirmed by high-resolution mass spectrometry (HRMS). The primary ion observed would be the molecular ion [M]⁺.

Subsequent fragmentation would likely involve the loss of fluorine atoms, the difluoromethyl group, or cleavage of the pyridine ring. The stability of the pyridine ring suggests that fragmentation may initiate at the substituent groups. Potential fragmentation pathways could include the loss of a fluorine atom to form [M-F]⁺ or the cleavage of the C-C bond to release the CHF₂ radical, resulting in a [M-CHF₂]⁺ fragment. Further fragmentation could involve the sequential loss of the remaining fluorine atoms or the breakdown of the aromatic ring structure.

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [C₆HF₅N]⁺ | Molecular Ion |

| [C₆HF₄N]⁺ | Loss of a Fluorine atom |

It is important to note that these are predicted fragmentation patterns. Actual experimental data would be required for definitive confirmation.

Vibrational Spectroscopy (Infrared and Raman)

Specific experimental Infrared (IR) and Raman spectra for this compound are not readily found in published research. However, characteristic vibrational modes can be predicted based on the functional groups present in the molecule.

The IR spectrum would be dominated by strong absorptions corresponding to the C-F and C-H stretching vibrations. The C-F stretching modes of the trifluoropyridine ring and the difluoromethyl group would appear in the region of 1100-1400 cm⁻¹. The C-H stretch of the difluoromethyl group would be expected around 2900-3000 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, would be observed in the 1400-1600 cm⁻¹ region.

Raman spectroscopy, being sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the fluorinated pyridine ring would likely produce strong Raman signals.

Table 2: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H Stretch (CHF₂) | 2900-3000 | IR, Raman |

| C=C/C=N Stretch (Ring) | 1400-1600 | IR, Raman |

| C-F Stretch | 1100-1400 | IR |

These predictions are based on typical vibrational frequencies for similar functional groups and would require experimental verification.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available information, a crystal structure for this compound determined by single-crystal X-ray diffraction has not been reported in the scientific literature.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

Synthetic Utility and Advanced Applications in Organic Synthesis

4-(Difluoromethyl)-2,3,6-trifluoropyridine as a Versatile Synthetic Building Block

This compound is a highly functionalized pyridine (B92270) ring, making it an exceptionally versatile building block for the synthesis of complex organic molecules. Its utility stems from the presence of multiple reactive sites, primarily the carbon-fluorine bonds, which are susceptible to nucleophilic aromatic substitution (SNAr).

The reactivity of the fluorine atoms on the pyridine ring is dictated by their position relative to the ring nitrogen and the electron-withdrawing difluoromethyl group. In polyfluorinated pyridines like pentafluoropyridine, the order of reactivity towards nucleophiles is well-established: the fluorine at the 4-position (para) is the most reactive, followed by the fluorines at the 2- and 6-positions (ortho), and lastly, the fluorines at the 3- and 5-positions (meta) are the least reactive. nih.gov In the case of this compound, the 4-position is already substituted. Therefore, the fluorine atoms at the 2- and 6-positions are the most activated sites for nucleophilic attack, a consequence of the strong electron-withdrawing nature of both the ring nitrogen and the fluorine substituents. The difluoromethyl group (-CHF2) at the 4-position further enhances the electrophilicity of the pyridine ring, making the C-F bonds at the 2- and 6-positions even more susceptible to displacement.

This predictable reactivity allows for the selective introduction of a wide range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, to generate a diverse array of substituted pyridine derivatives. The difluoromethyl group itself is generally stable under these conditions and serves as a lipophilic hydrogen bond donor, a feature highly valued in medicinal chemistry for its ability to mimic hydroxyl or thiol groups.

Role in the Modular Synthesis of Complex Organic Molecules

Modular synthesis relies on the use of well-defined building blocks that can be coupled together efficiently and selectively. This compound is an ideal candidate for such a strategy, enabling the direct incorporation of the 4-(difluoromethyl)difluoropyridyl moiety into more complex structures.

Through sequential SNAr reactions, different nucleophiles can be introduced at the 2- and 6-positions. For instance, reaction with a first nucleophile (e.g., an alcohol or amine) can occur selectively at one of the ortho positions, followed by reaction with a second, different nucleophile at the remaining ortho position. This stepwise approach provides a powerful tool for the controlled construction of highly substituted, unsymmetrical pyridine derivatives. The fluorine at the 3-position is significantly less reactive and would likely remain, unless subjected to very harsh reaction conditions. googleapis.com

| Position | Relative Reactivity to Nucleophiles | Potential Nucleophiles | Resulting Structure |

| C2 / C6 | High | R-OH, R-NH₂, R-SH, Grignard reagents | 2/6-substituted-4-(difluoromethyl)-3,6/2-difluoropyridine |

| C3 | Low | Strong, forcing conditions may be required | 3-substituted derivatives (less common) |

This table illustrates the conceptual reactivity based on known principles of polyfluoroheteroaromatic chemistry.

Development of Novel Synthetic Methodologies Utilizing Pyridine Scaffolds

The unique electronic properties of polyfluorinated pyridines have spurred the development of new synthetic methods. While specific examples utilizing this compound are not prominent in the literature, methodologies developed for related structures are highly relevant.

Recent advancements include the site-selective C-H fluorination of less fluorinated pyridines using reagents like silver(II) fluoride (B91410) (AgF2), which allows for the direct installation of fluorine atoms. orgsyn.orgnih.gov While the target molecule is already heavily fluorinated, related methodologies could potentially be adapted for other transformations. Furthermore, transition-metal-catalyzed cross-coupling reactions, which are now fundamental in organic synthesis, have been applied to fluorinated pyridines. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at positions that are unreactive towards traditional SNAr chemistry. For instance, rhodium complexes have been shown to mediate C-F activation in fluorinated pyridines, leading to cyclometalated species that can undergo further reaction. nih.gov

Process Chemistry Considerations and Scalability of Synthetic Routes

The industrial-scale synthesis of complex fluorinated molecules like this compound presents several challenges. The synthesis of the precursor, likely a polychloropyridine, and its subsequent fluorination requires careful control of reaction conditions.

Key considerations for scalability include:

Handling of Reagents: The synthesis of polyfluorinated pyridines often involves halogen exchange (Halex) reactions, using fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) at high temperatures. google.comgoogle.com These reactions are often conducted in polar aprotic solvents such as sulfolane (B150427) or N-methylpyrrolidone (NMP) and may require phase-transfer catalysts to enhance reactivity. google.com The handling of anhydrous hydrogen fluoride (HF) or other potent fluorinating agents requires specialized equipment and safety protocols. acs.org

Reaction Conditions: High temperatures (often >150 °C) are typically necessary to drive the substitution of chloro- or bromo-substituents with fluoride, especially for the less reactive positions on the pyridine ring. google.com This can lead to side reactions and the formation of tarry by-products, complicating purification. uni-muenster.de

Purification: The separation of the desired product from starting materials, intermediates with incomplete fluorination, and by-products can be challenging on a large scale. Distillation is often employed, taking advantage of differences in boiling points. google.comuni-muenster.de

| Parameter | Process Consideration | Example from Related Syntheses |

| Fluorinating Agent | Requires anhydrous conditions, potentially corrosive. | Anhydrous KF or CsF are commonly used for Halex reactions. google.com |

| Solvent | High-boiling polar aprotic solvents are typical. | Sulfolane, N-methylpyrrolidone (NMP), Dimethyl sulfoxide (B87167) (DMSO). google.com |

| Temperature | Often high (150-250 °C) to facilitate substitution. | Reaction of pentachloropyridine (B147404) with KF requires high temperatures. uni-muenster.de |

| Catalyst | Phase-transfer catalysts can improve reaction rates and yields. | Quaternary ammonium (B1175870) or phosphonium (B103445) salts are used. google.com |

| Work-up/Purification | Removal of inorganic salts and separation of products. | Distillation, extraction, and chromatography. |

This table summarizes general process chemistry considerations for the synthesis of polyfluorinated pyridines.

Applications in Materials Science (General without specific properties)

Fluorinated organic compounds are of significant interest in materials science due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical resistance, and distinct electronic characteristics. wikipedia.org The incorporation of fluorine can lower both the HOMO and LUMO energy levels of organic materials, which is beneficial for applications in organic electronics like n-type semiconductors in Organic Field-Effect Transistors (OFETs) and as components in Organic Light-Emitting Diodes (OLEDs). rsc.org

Future Research Directions and Perspectives

Emerging Methodologies for Highly Site-Selective and Enantioselective Difluoromethylation

The precise installation of a difluoromethyl group onto a pyridine (B92270) ring, especially one already bearing multiple fluorine atoms, is a significant synthetic challenge. The position of the CF2H group is crucial for the biological activity of the molecule. nih.gov Future research will focus on overcoming the hurdles of regioselectivity and stereoselectivity.

Recent breakthroughs have demonstrated switchable site-selective C-H difluoromethylation of pyridines at the meta and para positions. nih.govresearchgate.net This was achieved through a strategy of temporary dearomatization, using oxazino pyridine intermediates that are easily accessible from the parent pyridine. nih.govresearchgate.net Under basic conditions, these intermediates exhibit nucleophilic character, directing functionalization to the β- and δ-positions, while their in-situ transformation to pyridinium (B92312) salts under acidic conditions switches the reactivity to favor electrophilic attack at the γ-position. researchgate.net This method's ability to function under mild conditions makes it suitable for the late-stage functionalization of complex molecules, including drugs. nih.govresearchgate.net

Table 1: Comparison of Emerging Site-Selective Difluoromethylation Strategies

| Methodology | Key Feature | Position Selectivity | Mechanism | Reference |

|---|---|---|---|---|

| Temporary Dearomatization | Use of oxazino pyridine intermediates | Switchable meta/para | Radical process | nih.gov, researchgate.net |

| Tandem Catalysis | Borane and Palladium Catalysis | C3-allylation (as a proxy for C-H functionalization) | Tandem Catalysis | dntb.gov.ua |

While significant progress has been made in site-selective C-H difluoromethylation, achieving enantioselectivity remains a frontier. Current methods for asymmetric difluoromethylation often target other classes of compounds, such as aldehydes or alkenes, using chiral catalysts. acs.orgnih.gov For instance, the enantioselective difluoromethylation of aromatic aldehydes has been achieved with up to 64% enantiomeric excess using a chiral quaternary ammonium (B1175870) salt catalyst. acs.org Another approach involves the catalytic, asymmetric difluorination of alkenes to generate products with difluoromethylated stereocenters using a chiral aryl iodide catalyst. nih.gov Translating these concepts to the direct, enantioselective difluoromethylation of polyfluorinated pyridines will be a major focus. This will likely involve the design of novel chiral ligands for transition metal catalysts or the development of new organocatalytic systems capable of differentiating between enantiotopic C-H bonds on the pyridine ring.

Integration with Sustainable Chemistry Principles and Flow Chemistry

Modern chemical synthesis places a strong emphasis on sustainability. Future work on the synthesis of compounds like 4-(difluoromethyl)-2,3,6-trifluoropyridine will increasingly incorporate green chemistry principles. Flow chemistry, or continuous flow processing, is a key enabling technology in this regard, offering enhanced safety, improved heat and mass transfer, reduced waste, and greater efficiency compared to traditional batch processes. nih.gov

The integration of photoredox catalysis with flow chemistry presents a particularly promising avenue for sustainable difluoromethylation. nih.gov Photocatalytic methods can often be conducted under mild conditions using visible light as a renewable energy source. acs.org For example, a method for the intramolecular oxy-difluoromethylation of alkenes has been successfully implemented in a low-cost, 3D-printed photoflow reactor, demonstrating the scalability and efficiency of this approach for creating various CF2H-containing heterocycles. nih.gov Another innovative strategy employs covalent organic frameworks (COFs) as photocatalysts for the direct C-H difluoromethylation of heterocycles. acs.org These COFs can be designed with dual active centers to efficiently separate photogenerated charges, leading to high catalytic activity under mild, room-temperature conditions with molecular oxygen as the oxidant. acs.org A key advantage is the potential for catalyst recovery and reuse, a core principle of green chemistry. acs.org

Future efforts will aim to adapt these sustainable flow and photocatalytic methods specifically for polyfluorinated pyridines. This will involve designing catalysts that are robust and active for these electron-deficient substrates and optimizing flow reactor setups to maximize yield and minimize energy consumption and waste generation.

Exploration of New Reactivity Modes for Polyfluorinated Pyridines

The chemical behavior of a pyridine ring is dramatically altered by the presence of multiple fluorine atoms. In this compound, the strong electron-withdrawing nature of the fluorine atoms renders the pyridine ring highly electron-deficient. This property dictates its reactivity, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions para (C-4) and ortho (C-2, C-6) to the nitrogen atom. nih.govacs.org The fluoride (B91410) ions are excellent leaving groups in these reactions. acs.orgnih.gov

Future research will delve deeper into harnessing this inherent reactivity and exploring new transformations. A key area of interest is the selective activation of specific C-F bonds. While C-F bonds are the strongest single bonds to carbon, their activation for cross-coupling reactions is a growing field. acs.orgnih.gov Transition metal catalysis, particularly with nickel complexes, has shown promise in mediating the cross-coupling of polyfluoropyridines through selective C-F bond cleavage. researchgate.net Zirconium complexes have also been shown to mediate regioselective C–F bond activation at the 2-position of pentafluoropyridine. acs.org Developing catalytic systems that can selectively activate one C-F bond over others in a molecule like 2,3,6-trifluoropyridine (B1273225) would open up a vast chemical space for derivatization.

Furthermore, the dearomatization-rearomatization strategies currently being used for C-H functionalization could be expanded. nih.govresearchgate.net Exploring the reactions of the intermediate dihydropyridine (B1217469) or oxazino species with a wider range of electrophiles and nucleophiles could lead to novel molecular scaffolds. The competition between C-H and C-F bond activation is another intriguing area for study, potentially allowing for programmable functionalization based on the choice of catalyst and reaction conditions. rsc.org

Computational Design of Novel Difluoromethylation Reagents and Catalysts

Computational chemistry has become an indispensable tool for modern chemical research, providing deep mechanistic insights and guiding the rational design of new reagents and catalysts. rsc.org For the synthesis of complex molecules like this compound, computational methods will be instrumental in accelerating progress.

Density Functional Theory (DFT) and other ab initio calculations can be used to model reaction pathways and transition states with high accuracy. nih.govwur.nl This allows researchers to understand the factors controlling regioselectivity and reactivity in difluoromethylation reactions. For example, computational studies can elucidate the mechanism of action of new difluoromethylating agents, such as Zn(SO2CF2H)2 (DFMS), and predict the nucleophilic or electrophilic character of the generated CF2H radical. nih.gov

In the future, these computational tools will be applied to:

Design Novel Reagents: By modeling the stability, reactivity, and electronic properties of potential difluoromethylating agents, researchers can prioritize synthetic targets that are more efficient, selective, and safer to handle. For instance, the reactivity of different difluoromethyl sulfone-based reagents can be compared and optimized computationally before extensive lab work is undertaken. acs.org

Develop Advanced Catalysts: Computational modeling is crucial for designing catalysts for site-selective and enantioselective reactions. By understanding the interactions between the substrate, catalyst, and reagents at the molecular level, ligands can be tailored to create specific steric and electronic environments that favor a desired outcome. rsc.org This is particularly relevant for the challenging task of enantioselective C-H functionalization.

Predict Reactivity: The reactivity of polyfluorinated pyridines in various transformations, including SNAr and C-F activation, can be predicted. nih.gov Computational screening can identify the most likely sites of reaction and the energy barriers involved, guiding the development of new synthetic methodologies.

The synergy between computational prediction and experimental validation will undoubtedly lead to the discovery of next-generation reagents and catalysts, making the synthesis of complex difluoromethylated compounds more predictable, efficient, and versatile.

Q & A

Q. What are the primary challenges in synthesizing 4-(Difluoromethyl)-2,3,6-trifluoropyridine, and how can regioselectivity be controlled during substitution reactions?

- Methodological Answer : Regioselective substitution in polyfluorinated pyridines is challenging due to competing nucleophilic attack at multiple reactive sites. For example, using 2,3,6-trifluoropyridine as a precursor (compound 5 in ), nucleophilic substitution with 4-aminobenzonitrile yielded 46% of the desired product 7 at position 2, confirmed by XRD analysis. However, subsequent reactions with 2,4,6-trimethylaniline led to undesired amidine formation due to competing nucleophilic attack on the cyano group. To circumvent this, Pd-catalyzed amination of 2,6-dichloro-3-fluoropyridine (compound 10 ) was employed, leveraging prior reports of regioselective aminations in halogenated pyridines . Key strategies include:

- Using steric/electronic directing groups (e.g., halogens) to guide substitution.

- Optimizing reaction conditions (e.g., temperature, solvent, catalyst) to favor kinetic control.

Q. Which analytical techniques are critical for characterizing fluorinated pyridine derivatives like this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Essential for confirming regiochemistry, as demonstrated for compound 7 in , where XRD resolved ambiguity in substitution patterns .

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : ¹⁹F NMR is particularly useful for tracking fluorination patterns and verifying substituent positions. For example, trifluoromethyl groups in analogous compounds (e.g., 2,3,6-trifluoro-4-(trifluoromethyl)pyridine) show distinct ¹⁹F signals .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, especially for polyfluorinated derivatives .

Q. How do fluorine substituents influence the physicochemical properties of this compound?

- Methodological Answer : Fluorine atoms enhance lipophilicity, metabolic stability, and bioavailability through:

- Electron-withdrawing effects : Stabilizing adjacent charges (e.g., in intermediates during nucleophilic substitution).

- Hydrophobic interactions : The difluoromethyl group (-CHF₂) increases membrane permeability compared to non-fluorinated analogs.

These effects are consistent with studies on fluorinated pyridines in medicinal chemistry, where fluorine substituents improve binding affinity and pharmacokinetic profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of fluorinated pyridine derivatives?

- Methodological Answer : SAR studies involve systematic variation of substituents to assess their impact on bioactivity. For instance, in , replacing pyridine with pyrimidine or benzene as "ring C" altered inhibitory potency against target enzymes. Key steps include:

- Synthesizing analogs : Modify substituents (e.g., electron-withdrawing groups like -CF₃ or -CN) at positions 2, 3, and 5.

- Assay design : Use enzyme inhibition assays (e.g., IC₅₀ measurements) to quantify activity changes.

- Computational modeling : Molecular docking (referenced in ) predicts binding interactions, guiding rational design .

Q. What strategies mitigate hazardous byproducts during the synthesis of fluorinated pyridines?

- Methodological Answer : Hazardous byproducts (e.g., HF, fluorinated amines) require specialized handling:

- In situ neutralization : Use scavengers like CaCO₃ to trap HF.

- Waste segregation : Separate fluorinated waste for professional disposal, as emphasized in for pyrimidine derivatives .

- Flow chemistry : Minimizes exposure to volatile intermediates and improves reaction control .

Q. Can computational methods predict the reactivity of fluorinated pyridines in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and charge distribution to predict regioselectivity. For example:

- Nucleophilic substitution : Electron-deficient positions (e.g., para to electron-withdrawing groups) are favored.

- Aromatic C-F activation : Pd-catalyzed reactions () can be simulated to optimize ligand-catalyst interactions .

Tools like the Cambridge Structural Database () provide crystallographic data to validate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.